molecular formula C21H21NO5 B2763797 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid CAS No. 2219353-76-9

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid

Cat. No. B2763797
CAS RN: 2219353-76-9
M. Wt: 367.401
InChI Key: NKMHJLJKJKLOAJ-IPVJXJPOSA-N
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Description

This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring attached to a carboxylic acid group and an Fmoc-protected amino group . The Fmoc group consists of a fluorenyl ring attached to a methoxy carbonyl group .

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical compound , have been utilized as surfactants for carbon nanotubes. These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions through enzymatic activation. This innovative approach leverages quantum mechanical computations to model interactions between the surfactants and carbon nanotubes, potentially opening new pathways for the development of carbon nanotube-based technologies in various fields, including electronics, materials science, and biomedicine (Cousins et al., 2009).

Synthesis of Oligomers Derived from Neuraminic Acid Analogues

Another significant application of compounds related to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid is in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These sugar amino acids, protected by N-Fluoren-9-ylmethoxycarbonyl groups, serve as monomer units in solid-phase synthesis to efficiently produce oligomers. These oligomers, varying in length, showcase the compound's utility in synthesizing complex biochemical structures, which may have implications for drug development and biochemical research (Gregar & Gervay-Hague, 2004).

Tumor Delineation Using PET Tracers

The synthesis of fluorine-18 labeled analogs of this compound, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), highlights its application in medical imaging, particularly in positron emission tomography (PET) for tumor delineation. The high specificity and tumor-avid characteristics of these compounds allow for precise imaging of tumor tissues, facilitating better diagnosis and treatment planning in oncology (Shoup & Goodman, 1999).

Reversible Protecting Group for Peptide Synthesis

Compounds structurally similar to this compound have been utilized as reversible protecting groups in peptide synthesis. This application is crucial in the synthesis of peptides with 'difficult sequences,' demonstrating the compound's role in facilitating the preparation of complex biological molecules, potentially impacting the field of proteomics and drug development (Johnson et al., 1993).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-10-21(11-13,19(23)24)22-20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMHJLJKJKLOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1696791-50-0
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid
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